N'-(1,1-dioxido-1,2-benzothiazol-3-yl)-4-methyl-N-(naphthalen-2-ylsulfonyl)benzohydrazide
Description
N’-[(3Z)-1,1-DIOXIDO-1,2-BENZISOTHIAZOL-3(2H)-YLIDENE]-4-METHYL-N-(2-NAPHTHYLSULFONYL)BENZOHYDRAZIDE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzisothiazole ring system, which is often associated with bioactive properties, making it a subject of interest in medicinal chemistry and other research areas.
Properties
Molecular Formula |
C25H19N3O5S2 |
|---|---|
Molecular Weight |
505.6 g/mol |
IUPAC Name |
N'-(1,1-dioxo-1,2-benzothiazol-3-yl)-4-methyl-N-naphthalen-2-ylsulfonylbenzohydrazide |
InChI |
InChI=1S/C25H19N3O5S2/c1-17-10-12-19(13-11-17)25(29)28(26-24-22-8-4-5-9-23(22)34(30,31)27-24)35(32,33)21-15-14-18-6-2-3-7-20(18)16-21/h2-16H,1H3,(H,26,27) |
InChI Key |
YZSGXYIOHSJXAD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N(NC2=NS(=O)(=O)C3=CC=CC=C32)S(=O)(=O)C4=CC5=CC=CC=C5C=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(3Z)-1,1-DIOXIDO-1,2-BENZISOTHIAZOL-3(2H)-YLIDENE]-4-METHYL-N-(2-NAPHTHYLSULFONYL)BENZOHYDRAZIDE typically involves multi-step organic reactions. One common method includes the reaction of 1,2-benzisothiazol-3(2H)-one with appropriate sulfonyl and hydrazide derivatives under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high-quality production .
Chemical Reactions Analysis
Types of Reactions
N’-[(3Z)-1,1-DIOXIDO-1,2-BENZISOTHIAZOL-3(2H)-YLIDENE]-4-METHYL-N-(2-NAPHTHYLSULFONYL)BENZOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve specific temperatures, pH levels, and solvents to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while reduction can produce more reduced forms of the compound .
Scientific Research Applications
N’-[(3Z)-1,1-DIOXIDO-1,2-BENZISOTHIAZOL-3(2H)-YLIDENE]-4-METHYL-N-(2-NAPHTHYLSULFONYL)BENZOHYDRAZIDE has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential bioactive properties, including antimicrobial and anticancer activities.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes .
Mechanism of Action
The mechanism of action of N’-[(3Z)-1,1-DIOXIDO-1,2-BENZISOTHIAZOL-3(2H)-YLIDENE]-4-METHYL-N-(2-NAPHTHYLSULFONYL)BENZOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1,1-Dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl derivatives: These compounds share a similar core structure and exhibit comparable chemical properties.
Benzisothiazole-based hydrazides: These compounds have similar functional groups and are used in related applications
Uniqueness
N’-[(3Z)-1,1-DIOXIDO-1,2-BENZISOTHIAZOL-3(2H)-YLIDENE]-4-METHYL-N-(2-NAPHTHYLSULFONYL)BENZOHYDRAZIDE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical reactivity and potential bioactivity. This uniqueness makes it a valuable compound for various research and industrial applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
